

# An In-depth Technical Guide to the Psychoactive Properties of DOPR Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | DOPR hydrochloride |           |
| Cat. No.:            | B3026052           | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

DOPR hydrochloride (2,5-Dimethoxy-4-propylamphetamine hydrochloride) is a psychoactive compound belonging to the phenethylamine and amphetamine chemical classes, specifically categorized within the DOx series of psychedelic substances. First synthesized and described by Alexander Shulgin, DOPR is recognized for its potent hallucinogenic effects and extended duration of action.[1] This technical guide provides a comprehensive overview of the psychoactive properties of DOPR hydrochloride, detailing its pharmacodynamics, pharmacokinetics, and behavioral effects. The information herein is intended for research, scientific, and drug development applications and is compiled from preclinical data and foundational psychedelic research literature.

# **Pharmacodynamics**

The primary psychoactive effects of **DOPR hydrochloride** are mediated through its interaction with serotonin receptors, particularly the 5-HT2A subtype.

## **Receptor Interaction Profile**

DOPR acts as a partial agonist at the serotonin 5-HT2A receptor, which is the principal mechanism underlying its hallucinogenic properties.[2] Its activity also extends to the 5-HT2C and 5-HT1A receptors, albeit at higher concentrations, while it exhibits very weak affinity for the



5-HT1 receptor.[1] The propyl substitution at the 4-position of the phenyl ring enhances lipophilicity, contributing to a higher affinity for the 5-HT2A receptor compared to shorter-chain analogs like DOM.[2]

| Receptor Subtype | Interaction     | Efficacy (EC50)                | Reference |
|------------------|-----------------|--------------------------------|-----------|
| 5-HT2A           | Partial Agonist | 12 nM (in vitro)               | [2]       |
| 5-HT2C           | Agonist         | Higher concentrations required | [2]       |
| 5-HT1A           | Agonist         | Higher concentrations required | [2]       |
| 5-HT1            | -               | Very weak affinity             | [1]       |

## **Signaling Pathways**

Activation of the 5-HT2A receptor by DOPR initiates a cascade of intracellular signaling events. The canonical pathway involves the Gq/G11 protein, leading to the activation of phospholipase C (PLC).[3][4][5] This, in turn, results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which modulate intracellular calcium levels and protein kinase C (PKC) activity, respectively.

Furthermore, downstream signaling includes the recruitment of  $\beta$ -arrestin and the phosphorylation of extracellular signal-regulated kinase (ERK), pathways that are implicated in synaptic plasticity. [2] Molecular dynamics simulations suggest that the propyl group of DOPR stabilizes its interaction within the orthosteric binding site of the 5-HT2A receptor, leading to a prolonged receptor residency time compared to DOM. This extended engagement is thought to be a key factor in DOPR's long duration of action. [2]





Click to download full resolution via product page

DOPR Hydrochloride 5-HT2A Receptor Signaling Pathway



### **Pharmacokinetics**

The pharmacokinetic profile of **DOPR hydrochloride** is characterized by good oral bioavailability and a long elimination half-life, consistent with its prolonged psychoactive effects.

| Parameter                                   | Value                                                                          | Species | Reference |
|---------------------------------------------|--------------------------------------------------------------------------------|---------|-----------|
| Oral Bioavailability                        | 68%                                                                            | Rodents | [2]       |
| Time to Peak Plasma<br>Concentration (Tmax) | 90-120 minutes                                                                 | Rodents | [2]       |
| Cerebrospinal Fluid Penetration             | 22% of plasma levels                                                           | Rodents | [2]       |
| Elimination Half-life (t½)                  | 14-18 hours                                                                    | Rodents | [2]       |
| Metabolism                                  | O-demethylation of<br>the 2-methoxy group<br>via CYP2D6                        | -       | [2]       |
| Primary Metabolite                          | 5-methoxy-4-<br>propylamphetamine                                              | -       | [2]       |
| Excretion                                   | 55% as<br>glucuronidated<br>metabolites in urine,<br>30% unchanged in<br>feces | -       | [2]       |

### **Behavioral Effects in Preclinical Models**

Preclinical studies in rodents have been instrumental in characterizing the psychoactive properties of **DOPR hydrochloride**. Two key assays are the head-twitch response (HTR) and the progressive ratio breakpoint task (PRBT).

# Hallucinogenic-like Effects: The Head-Twitch Response (HTR)



The head-twitch response in rodents is a widely accepted behavioral proxy for hallucinogenic potential in humans and is mediated by 5-HT2A receptor activation.[1] DOPR induces the HTR in a dose-dependent manner.

| Dose (mg/kg) | HTR Frequency | Reference |
|--------------|---------------|-----------|
| 0.1          | 8.4 ± 1.1     | [2]       |

# Pro-motivational Effects: The Progressive Ratio Breakpoint Task (PRBT)

The PRBT is used to assess motivation by measuring the effort an animal is willing to exert to receive a reward. Studies have shown that low, sub-hallucinogenic doses of DOPR can enhance motivation, particularly in subjects with low baseline performance.[2]

| Dose (mg/kg) | PRBT Improvement (%) in Low Performers | Reference |
|--------------|----------------------------------------|-----------|
| 0.0106       | +42                                    | [2]       |
| 0.032        | +67                                    | [2]       |

This effect is correlated with an increase in striatal dopamine release, suggesting modulation of the mesolimbic pathway.[2]

## **Human Psychoactive Effects (Shulgin's Reports)**

Alexander Shulgin's qualitative reports in his book PiHKAL provide the primary description of DOPR's effects in humans.



| Parameter          | Description                                                                                                                   | Reference |
|--------------------|-------------------------------------------------------------------------------------------------------------------------------|-----------|
| Dosage             | 2.5 - 5.0 mg (oral)                                                                                                           | _         |
| Duration           | 20 - 30 hours                                                                                                                 |           |
| Onset              | Very slow, taking up to 3 hours to manifest                                                                                   |           |
| Subjective Effects | Alterations in thought processes, visual distortions, closed-eye imagery, insomnia.  Described as a "heavy-duty psychedelic". | -         |

# Experimental Protocols Synthesis of DOPR Hydrochloride (Adapted from PiHKAL)

The synthesis of **DOPR hydrochloride** involves the reaction of 2,5-dimethoxy-4-(n)-propylbenzaldehyde with nitroethane, followed by reduction of the resulting nitrostyrene.





Click to download full resolution via product page

### Synthesis Workflow for DOPR Hydrochloride

### Protocol:

A solution of 13 g of 2,5-dimethoxy-4-(n)-propylbenzaldehyde in 100 mL of nitromethane with
 1.3 g of anhydrous ammonium acetate is heated at reflux for 1 hour.



- The solvent is removed under vacuum to yield the intermediate, 2,5-dimethoxy-beta-nitro-4-propylstyrene.
- A solution of the nitrostyrene in anhydrous diethyl ether is added to a stirred suspension of lithium aluminum hydride in anhydrous diethyl ether.
- The reaction mixture is refluxed, and then the excess hydride is decomposed with water.
- The resulting solids are removed by filtration, and the aqueous phase is washed with diethyl ether.
- The pH of the aqueous phase is adjusted to >9 with aqueous NaOH, and the product is extracted with diethyl ether.
- The solvent is removed, and the residue is dissolved in anhydrous diethyl ether and saturated with anhydrous HCl gas to precipitate DOPR hydrochloride.
- The resulting white crystalline powder is collected by filtration.

### **Head-Twitch Response (HTR) Assay**

Objective: To quantify the hallucinogen-like effects of **DOPR hydrochloride** in mice.

#### Materials:

- Male C57BL/6J mice
- DOPR hydrochloride dissolved in saline
- Observation chambers
- · Video recording equipment

### Procedure:

- Acclimate mice to the testing room for at least 60 minutes.
- Administer **DOPR hydrochloride** or vehicle (saline) via intraperitoneal (i.p.) injection.



- Immediately place the mouse in an individual observation chamber.
- Record the behavior of the mouse for a predetermined period (e.g., 30-60 minutes).
- Two trained observers, blind to the treatment condition, score the number of head twitches. A
  head twitch is defined as a rapid, side-to-side rotational movement of the head.
- Analyze the data by comparing the number of head twitches in the DOPR-treated groups to the vehicle control group.



Click to download full resolution via product page



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analogues of doxanthrine reveal differences between the dopamine D1 receptor binding properties of chromanoisoquinolines and hexahydrobenzo[a]phenanthridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Subtype Selectivity of Dopamine Receptor Ligands: Insights from Structure and Ligand-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Head-twitch response Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Psychoactive Properties of DOPR Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3026052#what-are-the-psychoactive-properties-of-dopr-hydrochloride]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com